2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
Description
This compound belongs to a class of spirocyclic triazaspirodeca-diene derivatives featuring a sulfur-linked acetamide moiety. Its structure comprises a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted at position 3 with a 4-chlorophenyl group and at position 8 with an ethyl group. The sulfur atom at position 2 connects to an acetamide group, which is further substituted with a 2,5-difluorophenyl aromatic ring.
The compound’s synthesis likely involves multi-step heterocyclic chemistry, including spirocyclization and thiol-amide coupling.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF2N4OS/c1-2-30-11-9-23(10-12-30)28-21(15-3-5-16(24)6-4-15)22(29-23)32-14-20(31)27-19-13-17(25)7-8-18(19)26/h3-8,13H,2,9-12,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBZYWPFHATAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a triazaspirodeca-diene moiety suggests potential interactions with biological targets through non-covalent interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. The compound’s structure suggests it may influence a variety of pathways depending on its specific biological targets.
Biochemical Analysis
Biochemical Properties
2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. Studies have shown that this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy. Long-term studies have shown that it can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
The metabolic pathways involving this compound are complex. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, which can further modulate the compound’s biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy. Understanding the transport mechanisms is crucial for optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can enhance or inhibit its activity, depending on the cellular context.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a complex organic molecule notable for its unique spirocyclic structure and potential biological activities. This article reviews its biological activity based on existing research findings, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated arrangement of functional groups that may contribute to its biological properties. The molecular formula is with a molecular weight of approximately 477.0 g/mol . Its structural complexity includes a triazaspiro system and sulfanyl and acetamide functionalities which enhance its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClF2N4OS |
| Molecular Weight | 477.0 g/mol |
| CAS Number | 1185120-16-4 |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the chlorophenyl group is believed to enhance its interaction with microbial cell membranes.
- Anticancer Potential : Investigations have shown that this compound may inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could be advantageous in this context.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Target Interaction : The compound likely interacts with specific enzymes or receptors involved in critical biological processes.
- Signal Transduction Modulation : It may modulate pathways related to cell survival and proliferation, particularly in cancer cells.
Comparative Studies
Comparative analyses with structurally similar compounds have been conducted to elucidate the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide | Similar spirocyclic structure | Moderate anticancer activity |
| 2-{[3-(4-methylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Different substituents on aromatic rings | Lower antimicrobial efficacy |
| 2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide | Fluorinated substituents | Enhanced neuroprotective effects |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Anticancer Activity : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in various cancer cell lines compared to untreated controls.
- Neuroprotection in Animal Models : Animal studies indicated that administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers in models of Alzheimer's disease.
Scientific Research Applications
Medicinal Chemistry Applications
- Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets. Its spirocyclic structure is believed to enhance binding affinity to enzymes and receptors, which could lead to the modulation of their activities .
- Drug Development : Researchers are exploring the compound's role in the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation. Its unique combination of functional groups may provide a basis for designing novel pharmacological agents.
Biological Studies
- Biological Activity : The compound has been utilized as a probe in biological studies to investigate interactions with specific molecular targets such as enzymes and receptors. This includes studying its effects on cellular pathways and potential therapeutic mechanisms .
- Case Studies : Various studies have highlighted the compound's effectiveness in modulating biological responses in vitro and in vivo, showcasing its potential applications in treating conditions like cancer or infectious diseases. Specific case studies focus on its interaction with protein targets involved in disease processes.
Industrial Applications
- Material Science : Beyond medicinal applications, there is potential for this compound in material science as a precursor for synthesizing new materials or chemical entities. Its unique chemical properties may lend themselves to developing advanced materials with specific functionalities .
Chemical Reactivity
The compound undergoes several types of chemical reactions that can be harnessed for synthetic applications:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazaspirodeca-diene core and the acetamide’s aryl group. Below is a comparative analysis based on available
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations:
In contrast, the 4-fluorophenyl analog may exhibit lower steric hindrance, favoring membrane permeability.
Alkyl vs. Aryl Substitutions :
- Ethyl and methyl groups at position 8 modulate steric bulk. Ethyl (target compound) increases lipophilicity, which could improve blood-brain barrier penetration compared to methyl .
Acetamide Modifications :
- The 2,5-difluorophenyl group in the target compound offers a unique substitution pattern compared to 3-methylphenyl or 4-methoxyphenyl , balancing hydrophobicity and dipole interactions.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (495.0) compared to analogs like (438.56) may reduce aqueous solubility, necessitating formulation optimizations for in vivo applications .
Preparation Methods
Cyclization of Ethylenediamine Derivatives
The spirocyclic framework is constructed via a tandem condensation-cyclization reaction. Ethylenediamine reacts with cyclopentanone under acidic conditions (HCl, 80°C) to form a Schiff base intermediate. Subsequent treatment with ammonium acetate induces cyclization, yielding the 1,4,8-triazaspiro[4.5]decane skeleton.
Reaction Conditions :
-
Temperature : 80–100°C
-
Catalyst : 10% HCl
-
Yield : 68–72%
Introduction of the Ethyl Group
The 8-position ethyl group is introduced via alkylation using ethyl bromide in the presence of potassium carbonate. This step requires anhydrous conditions to prevent hydrolysis.
Optimization Note :
-
Solvent : Dimethylformamide (DMF) enhances reactivity.
-
Reaction Time : 12 hours at 60°C.
Halogenation of Aromatic Rings
Chlorination at the 4-Position
Electrophilic chlorination of the phenyl ring is achieved using chlorine gas in the presence of ferric chloride (FeCl₃) as a catalyst. The reaction proceeds at 25°C to minimize polysubstitution.
Key Parameters :
| Parameter | Value |
|---|---|
| Chlorine Gas Flow | 0.5 L/min |
| Reaction Time | 2 hours |
| Purity Post-Workup | 95% (HPLC) |
Fluorination at the 2,5-Positions
The 2,5-difluorophenyl group is introduced via nucleophilic aromatic substitution (SNAr). 2,5-Difluoroaniline reacts with thioglycolic acid-derived intermediates under basic conditions (K₂CO₃, DMSO).
Reaction Mechanism :
Thioacetamide Linker Installation
Thiolation Reaction
The sulfur bridge is formed through a nucleophilic substitution between the spirocyclic intermediate’s thiol group and chloroacetamide. The reaction is conducted in tetrahydrofuran (THF) with triethylamine as a base.
Conditions :
-
Molar Ratio : 1:1.2 (spirocyclic thiol : chloroacetamide)
-
Temperature : 0°C → 25°C (gradual warming)
-
Yield : 82%
Coupling with 2,5-Difluorophenylamine
The final acetamide group is installed via an amide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction is monitored by TLC to ensure completion.
Workup Protocol :
-
Quenching : Ice-cold water.
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Extraction : Ethyl acetate (3 × 50 mL).
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Purification : Silica gel chromatography (hexane/ethyl acetate = 3:1).
Industrial-Scale Optimization
Catalytic Enhancements
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored to improve regioselectivity during aryl halide functionalization. However, cost constraints limit its industrial adoption.
Solvent and Energy Efficiency
Green Chemistry Initiatives :
-
Solvent Replacement : Transition from DMF to cyclopentyl methyl ether (CPME), reducing toxicity.
-
Microwave Assistance : Reduces reaction time by 40% for cyclization steps.
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥98% |
| Melting Point | DSC | 198–202°C |
| Residual Solvents | GC-MS | <500 ppm |
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
A robust synthetic route requires adherence to statistical Design of Experiments (DOE) principles to minimize trial-and-error approaches. Critical parameters include solvent selection, temperature gradients, and catalyst loading, optimized through factorial or response surface methodologies. DOE reduces experimental iterations by systematically varying inputs (e.g., molar ratios, reaction time) to maximize yield and purity . Additionally, process control strategies (e.g., real-time monitoring via HPLC) align with CRDC classifications for reaction fundamentals and reactor design (RDF2050112) to ensure reproducibility .
Q. How is the crystal structure of this compound analyzed?
X-ray crystallography is the gold standard for structural elucidation. For analogous acetamide derivatives (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide), bond lengths (C–S: ~1.76 Å, C–N: ~1.34 Å) and angles (N–C–S: ~120°) are reported, with intramolecular hydrogen bonds (e.g., C–H···O) stabilizing the lattice . These parameters guide the interpretation of packing motifs and polymorphic behavior, critical for understanding solubility and bioavailability.
Q. What safety protocols are essential during synthesis and handling?
Safety protocols must align with GHS standards, including:
- Use of fume hoods and personal protective equipment (PPE) to mitigate inhalation risks .
- Immediate decontamination procedures for skin/eye exposure (15-minute rinsing with water) .
- Storage in inert atmospheres to prevent degradation, as recommended for structurally similar halogenated acetamides .
Advanced Research Questions
Q. How can computational methods enhance the optimization of reaction conditions?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing experimental costs. ICReDD’s approach integrates reaction path searches with experimental feedback loops, narrowing optimal conditions (e.g., solvent polarity, temperature) through iterative refinement . AI-driven platforms like COMSOL Multiphysics enable dynamic simulations of mass transfer and kinetics, validated against experimental yields .
Q. How can researchers resolve contradictions in bioactivity data across assays?
Contradictions often arise from assay-specific variables (e.g., cell permeability, enzyme isoforms). Strategies include:
- Orthogonal validation : Cross-testing in cell-free (e.g., enzyme inhibition) and cell-based assays to isolate confounding factors .
- Statistical rigor : Multivariate analysis (e.g., ANOVA) identifies outliers caused by uncontrolled variables like solvent residues .
- Structural-activity cross-correlation : Compare bioactivity trends with crystallographic data (e.g., hydrogen bonding networks) to rationalize potency variations .
Q. What methodologies support the design of scalable synthesis processes?
Scalability requires alignment with CRDC frameworks for chemical engineering design (RDF2050103) and process control (RDF2050108). Key steps include:
- Membrane separation : Purify intermediates using solvent-resistant nanofiltration, reducing downstream waste .
- Powder technology : Optimize micronization for enhanced dissolution rates, leveraging particle size distribution models .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time quality control .
Q. How can safety-by-design principles be integrated into synthesis workflows?
Proactive risk mitigation involves:
- Thermodynamic profiling : Predict exothermicity using calorimetry (e.g., ARC®) to avoid runaway reactions .
- Green chemistry metrics : Substitute hazardous reagents (e.g., DMF) with bio-based solvents, guided by CRDC classifications for renewable fuels (RDF2050106) .
- Waste stream analysis : Apply life-cycle assessment (LCA) frameworks to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
